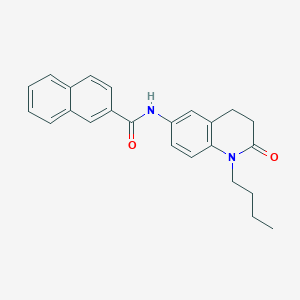

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c1-2-3-14-26-22-12-11-21(16-19(22)10-13-23(26)27)25-24(28)20-9-8-17-6-4-5-7-18(17)15-20/h4-9,11-12,15-16H,2-3,10,13-14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRPQXAQIYNPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride.

Formation of the Naphthamide Moiety: The final step involves the coupling of the quinoline derivative with 2-naphthoic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide exhibit anticancer properties. The mechanism involves the inhibition of specific enzymes and modulation of cellular pathways that lead to apoptosis in cancer cells. For instance, studies have shown that quinoline derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines through the activation of caspases and downregulation of anti-apoptotic proteins .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Similar sulfonamide and quinoline derivatives have demonstrated activity against a range of bacterial strains. The mechanism often involves the inhibition of bacterial folate synthesis pathways . This property makes it a candidate for developing new antibiotics amid rising antibiotic resistance.

Biological Mechanisms

Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation. For example, it could target dihydropteroate synthase or other enzymes involved in folate metabolism.

Receptor Modulation: Binding to specific receptors can modulate signaling pathways that regulate cell growth and apoptosis. This interaction can alter cellular responses significantly, leading to therapeutic effects against diseases like cancer and infections .

Case Studies

-

Study on Anticancer Effects:

A study published in a peer-reviewed journal demonstrated that a related quinoline derivative inhibited the growth of human breast cancer cells by inducing apoptosis through mitochondrial pathways. The results showed a significant decrease in cell viability at concentrations as low as 10 µM after 48 hours of treatment . -

Antimicrobial Testing:

Another research effort evaluated the antimicrobial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The study found that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL, indicating promising antibacterial properties .

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The compound’s tetrahydroquinolin core is shared with several pharmacologically active analogs but differs in substituent patterns:

Key Observations:

- Shared 2-Naphthamide Group : The target compound and VU01 both feature a 2-naphthamide moiety, which is critical for PLD inhibition in VU01 . This suggests the target compound may share similar enzyme-targeting capabilities.

- Tetrahydroquinolin vs. Benzoimidazolone Cores: The tetrahydroquinolin core (target, QOD) is associated with protease inhibition, whereas VU01’s benzoimidazolone-piperidine core optimizes PLD binding .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₉N₂O₃ |

| Molecular Weight | 305.35 g/mol |

| CAS Number | 946372-12-9 |

The compound features a tetrahydroquinoline core linked to a naphthamide moiety, which is crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Quinoline derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as the modulation of apoptosis and interference with cell cycle regulation. For instance, similar compounds have demonstrated effectiveness against various cancer cell lines by inducing apoptosis via the mitochondrial pathway and inhibiting key signaling pathways like NF-kB and PI3K/Akt .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing nitric oxide (NO) production in macrophages. This suggests a potential role in treating inflammatory diseases .

- Enzyme Inhibition : Some studies suggest that quinoline derivatives can act as inhibitors of specific enzymes involved in cancer progression and inflammation. For example, they may inhibit histone deacetylases (HDACs), which are implicated in cancer biology .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various quinoline derivatives against several cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM depending on the specific cell line tested. The mechanism was linked to the induction of apoptosis and inhibition of cell migration.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of quinoline derivatives. The study reported that these compounds significantly reduced LPS-induced NO production in RAW 264.7 macrophages. The inhibition of iNOS and COX-2 expression was observed at concentrations as low as 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.